Karwinaphthol B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

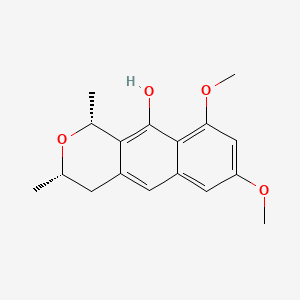

Karwinaphthol B is an organic heterotricyclic compound and an organooxygen compound.

Aplicaciones Científicas De Investigación

Antidiabetic Properties

One of the most significant applications of Karwinaphthol B is its potential as an antidiabetic agent . Recent studies have demonstrated its ability to inhibit glucokinase, an enzyme crucial for glucose metabolism. A molecular docking study revealed that this compound interacts effectively with glucokinase, showing a binding affinity characterized by a Gibbs free energy (ΔG) value of -8.39 kcal/mol. This indicates a strong potential for lowering blood glucose levels through inhibition of this enzyme .

Key Findings:

- Inhibition of Glucokinase: The compound exhibits significant interaction with specific amino acid residues in the glucokinase enzyme, suggesting a mechanism for its antidiabetic effects .

- Toxicity Profile: The compound has an LD50 value of 2.168 mole/kg, categorizing it as non-toxic, with no observed hepatotoxicity or skin sensitization, indicating a favorable safety profile for potential therapeutic use .

Molecular Docking Studies

Molecular docking studies have been pivotal in elucidating the interactions between this compound and various biological targets. These studies not only confirm its antidiabetic properties but also explore its broader pharmacological potential.

Table 1: Molecular Docking Results for this compound

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Glucokinase | -8.39 | VAL 62, THR 65, MET 235 |

| Other Potential Targets | Varies | Various interactions with hydrophobic and polar residues |

Other Pharmacological Applications

Beyond its antidiabetic effects, this compound may have applications in other therapeutic areas due to its antioxidant and anti-inflammatory properties. These attributes are essential in managing chronic diseases where oxidative stress plays a role.

Case Study: Antidiabetic Efficacy

A notable case study involved administering this compound extracts to diabetic model organisms. The results indicated a significant reduction in blood glucose levels compared to control groups receiving no treatment. The study highlighted the compound's potential for developing new diabetes medications derived from natural products .

Additional Research Insights

- Phytochemical Analysis: Further phytochemical screening has indicated that extracts containing this compound possess various bioactive compounds that may work synergistically to enhance its therapeutic effects .

- Safety and Efficacy Trials: Ongoing clinical trials are assessing the efficacy of this compound in human subjects with type 2 diabetes, focusing on dosage optimization and long-term safety assessments .

Q & A

Basic Research Question: What experimental methodologies are recommended for validating the molecular docking results of Karwinaphthol B with target proteins like IGFBP1?

Answer:

To validate molecular docking results, researchers should:

- Perform redocking validation by comparing the root-mean-square deviation (RMSD) of the ligand’s docked pose against its crystallographic position. An RMSD <2 Å indicates reliable reproducibility .

- Use grid box parameters (e.g., 40x40x40 Å) to ensure comprehensive coverage of the binding site .

- Validate computational outcomes with binding affinity metrics such as Gibbs free energy (ΔG) and inhibition constants (Ki), comparing results against known ligands (e.g., glibenclamide) .

Advanced Research Question: How can researchers optimize docking parameters to resolve discrepancies in this compound’s binding affinity across different computational models?

Answer:

Advanced optimization strategies include:

- Adjusting grid box size and position to account for protein flexibility or alternative binding pockets.

- Incorporating solvent effects and protonation states in molecular dynamics simulations to refine docking scores.

- Applying ensemble docking to multiple protein conformations, reducing bias from static structures .

- Cross-validating results with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic Research Question: What analytical techniques are suitable for determining the exact mass and structural characterization of this compound?

Answer:

Key techniques involve:

- High-Resolution Mass Spectrometry (HRMS) for exact mass determination (e.g., 258.1106 Da with ±0.05 Da tolerance) .

- Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating substituent positions and stereochemistry.

- Fragmentation pattern analysis via tandem MS to distinguish this compound from structurally similar metabolites (e.g., Karwinaphthol A) .

Advanced Research Question: How can researchers resolve contradictions in reported bioactivity data for this compound across pharmacological studies?

Answer:

Advanced approaches to address data discrepancies:

- Conduct meta-analyses to identify methodological variability (e.g., assay conditions, cell lines).

- Perform sensitivity analyses to isolate confounding factors (e.g., solvent choice, purity thresholds >95%).

- Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) .

- Replicate studies in independent labs with standardized protocols .

Basic Research Question: What ethical considerations are critical when designing in vitro studies involving this compound?

Answer:

Essential ethical practices include:

- Adhering to institutional review board (IRB) guidelines for human cell line usage (e.g., informed consent for donor-derived cells) .

- Documenting source and handling of biological materials to ensure traceability.

- Avoiding data manipulation by maintaining raw datasets and lab notebooks with timestamps .

Advanced Research Question: How can researchers ensure reproducibility in synthesizing this compound for pharmacological assays?

Answer:

Advanced reproducibility measures:

- Publish detailed synthetic protocols with reaction parameters (e.g., temperature, solvent ratios, catalyst loading).

- Characterize intermediates via HPLC-UV/HRMS to confirm purity at each step.

- Share synthetic routes in open-access repositories (e.g., Zenodo) for peer validation .

Basic Research Question: What statistical methods are recommended for analyzing dose-response data in this compound cytotoxicity studies?

Answer:

Recommended methodologies:

- Fit data to nonlinear regression models (e.g., Hill equation) to calculate IC50 values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.

- Report confidence intervals and variability metrics (e.g., SEM) for transparency .

Advanced Research Question: How can computational models be integrated with experimental data to predict this compound’s pharmacokinetic properties?

Answer:

Advanced integration strategies:

- Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption, distribution, and metabolism.

- Train machine learning algorithms on structural analogs to predict bioavailability and clearance.

- Validate predictions with in vivo pharmacokinetic studies in rodent models .

Basic Research Question: What criteria should guide the selection of cell lines for evaluating this compound’s anticancer activity?

Answer:

Critical criteria include:

- Relevance to the target disease (e.g., NCI-60 panel for broad-spectrum screening).

- Confirmation of mycoplasma-free status via PCR.

- Use of isogenic pairs (e.g., wild-type vs. p53-null) to isolate mechanistic pathways .

Advanced Research Question: How can researchers mitigate bias in qualitative data collection during ethnobotanical studies on this compound’s source plant, Eleutherine palmifolia?

Answer:

Advanced mitigation techniques:

Propiedades

Número CAS |

98891-35-1 |

|---|---|

Fórmula molecular |

C17H20O4 |

Peso molecular |

288.34 g/mol |

Nombre IUPAC |

(1R,3S)-7,9-dimethoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromen-10-ol |

InChI |

InChI=1S/C17H20O4/c1-9-5-11-6-12-7-13(19-3)8-14(20-4)16(12)17(18)15(11)10(2)21-9/h6-10,18H,5H2,1-4H3/t9-,10+/m0/s1 |

Clave InChI |

DJBNDURQGGCIGN-VHSXEESVSA-N |

SMILES |

CC1CC2=CC3=CC(=CC(=C3C(=C2C(O1)C)O)OC)OC |

SMILES isomérico |

C[C@H]1CC2=CC3=CC(=CC(=C3C(=C2[C@H](O1)C)O)OC)OC |

SMILES canónico |

CC1CC2=CC3=CC(=CC(=C3C(=C2C(O1)C)O)OC)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.